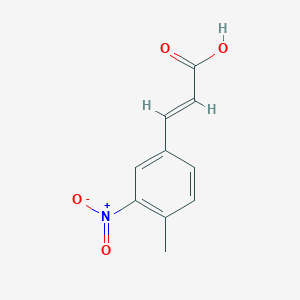

(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid

Description

(2E)-3-(4-Methyl-3-nitrophenyl)acrylic acid is a nitro-substituted cinnamic acid derivative with the molecular formula C₁₀H₉NO₄ (calculated molecular weight: 207.19 g/mol). The compound features a trans-configured acrylic acid backbone attached to a 4-methyl-3-nitrophenyl group. The nitro (-NO₂) and methyl (-CH₃) substituents at the meta and para positions of the aromatic ring, respectively, influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

(E)-3-(4-methyl-3-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-7-2-3-8(4-5-10(12)13)6-9(7)11(14)15/h2-6H,1H3,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDPVHVBYYSHBM-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801224465 | |

| Record name | 2-Propenoic acid, 3-(4-methyl-3-nitrophenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127791-55-3 | |

| Record name | 2-Propenoic acid, 3-(4-methyl-3-nitrophenyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127791-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-methyl-3-nitrophenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801224465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid can be achieved through several methods. One common approach involves the condensation of 4-methyl-3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction mixture is heated under reflux to facilitate the condensation and subsequent decarboxylation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include amino derivatives, halogenated phenylacrylic acids, and other substituted phenylacrylic acids.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and antioxidant properties.

Medicine

In medicine, the compound and its derivatives are explored for their potential therapeutic effects. Research is ongoing to evaluate their efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of polymers and materials with specific properties. It is also employed in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and properties of (2E)-3-(4-methyl-3-nitrophenyl)acrylic acid and related compounds:

Key Observations :

- Electron-Withdrawing Effects: The nitro group (-NO₂) in the target compound enhances the acidity of the carboxylic acid (pKa ~2–3) compared to non-nitro analogs. This property is critical for hydrogen-bonding interactions in crystal packing and antimicrobial activity .

- Steric and Electronic Modifications: Replacing the methyl group with bulkier substituents (e.g., methoxycarbonyl in ) reduces solubility in polar solvents.

Antimicrobial Activity Comparisons

Antimicrobial studies of structurally related compounds reveal the following trends:

Structure-Activity Relationships :

- Nitro Group Position : Meta-nitro substitution (as in the target compound) enhances antibacterial activity compared to para-nitro analogs (e.g., ), likely due to optimized electronic interactions with microbial enzymes .

- Carboxylic Acid vs. Ester : Free carboxylic acids (e.g., target compound) generally exhibit higher antimicrobial potency than ester derivatives (e.g., ), as the ionizable -COOH group facilitates target binding .

Crystallographic and Hydrogen-Bonding Behavior

Crystallographic studies of related compounds (e.g., ) highlight the role of hydrogen bonding in stabilizing molecular conformations. For example:

- 2-Methyl-3-(3-methylphenyl)acrylic acid forms dimeric hydrogen bonds (O-H···O) with a graph-set notation of R₂²(8), typical of carboxylic acids .

- In contrast, ester derivatives (e.g., ) lack strong hydrogen-bonding networks, resulting in less predictable crystal packing .

The target compound’s nitro and methyl groups are expected to participate in C-H···O and π-π stacking interactions, which could enhance thermal stability compared to non-aromatic analogs.

Biological Activity

(2E)-3-(4-methyl-3-nitrophenyl)acrylic acid, often referred to as a phenylacrylic acid derivative, has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its effects on cellular mechanisms, antimicrobial properties, and potential therapeutic uses.

Chemical Structure and Properties

The compound's structure is characterized by a nitro group and a methyl group attached to a phenyl ring, which influences its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 179.19 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitro group can be reduced to form reactive intermediates that modulate biochemical pathways related to oxidative stress and inflammation. This interaction may lead to the following effects:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative damage.

- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antibacterial activity against various pathogens, particularly Gram-positive bacteria.

Antimicrobial Effects

Research has demonstrated that this compound and its derivatives possess notable antibacterial properties. A study highlighted the synthesis of several derivatives, which were evaluated for their antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 13.67 μg/mL against S. aureus .

| Compound Derivative | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Derivative 1 | 13.67 | Staphylococcus aureus |

| Derivative 2 | 25.00 | Escherichia coli |

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including cancer cells. The compound displayed an IC50 value of approximately 340 μM against MCF-7 breast cancer cells, indicating moderate cytotoxicity . This suggests potential for further exploration in cancer therapeutics.

Case Studies and Applications

- Cancer Research : Investigations into the cytotoxic effects of phenylacrylic acids have shown promise in targeting cancer cells while sparing normal cells, potentially leading to new chemotherapeutic agents.

- Antioxidant Research : Studies have indicated that this compound may enhance the body’s antioxidant defenses, providing a protective effect against oxidative stress-related diseases.

- Industrial Applications : Beyond biological uses, this compound is utilized in the synthesis of polymers and dyes due to its reactive nature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.